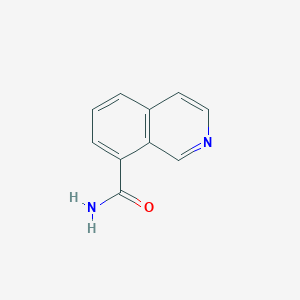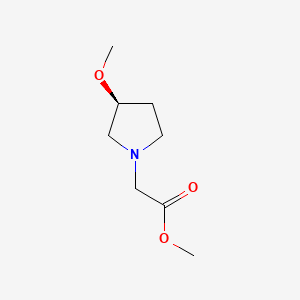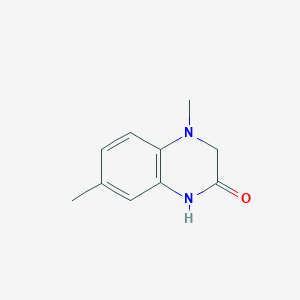
(S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a pyrrolidin-3-yloxy group attached to the pyrazole ring, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Pyrrolidin-3-yloxy Group: The pyrrolidin-3-yloxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by the pyrrolidin-3-yloxy group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methyl group or the pyrrolidin-3-yloxy group is oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the pyrazole ring or the attached groups to their reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution.
Major Products:
Oxidation Products: Oxides or ketones of the methyl or pyrrolidin-3-yloxy groups.
Reduction Products: Reduced forms of the pyrazole ring or attached groups.
Substitution Products: Compounds with new functional groups replacing the original groups on the pyrazole ring.
科学的研究の応用
(S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic regulation.
類似化合物との比較
1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole: Lacks the (S)-configuration, which may result in different biological activities.
1-Methyl-4-(pyrrolidin-2-yloxy)-1H-pyrazole: The position of the pyrrolidin-oxy group is different, affecting its chemical and biological properties.
1-Methyl-4-(pyrrolidin-3-yloxy)-1H-imidazole: The pyrazole ring is replaced by an imidazole ring, leading to different reactivity and applications.
Uniqueness: (S)-1-Methyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole is unique due to its specific stereochemistry and the presence of the pyrrolidin-3-yloxy group, which imparts distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C8H13N3O |
|---|---|
分子量 |
167.21 g/mol |
IUPAC名 |
1-methyl-4-[(3S)-pyrrolidin-3-yl]oxypyrazole |
InChI |
InChI=1S/C8H13N3O/c1-11-6-8(5-10-11)12-7-2-3-9-4-7/h5-7,9H,2-4H2,1H3/t7-/m0/s1 |
InChIキー |
BQZJFKSUDKBPMY-ZETCQYMHSA-N |
異性体SMILES |
CN1C=C(C=N1)O[C@H]2CCNC2 |
正規SMILES |
CN1C=C(C=N1)OC2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione](/img/structure/B11915054.png)
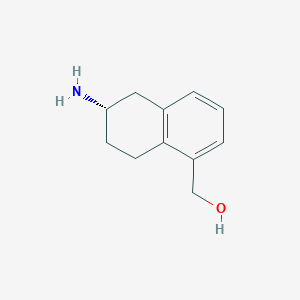
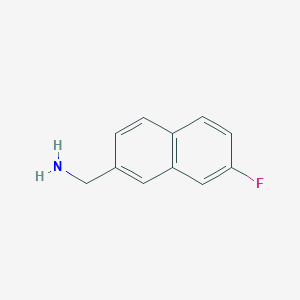
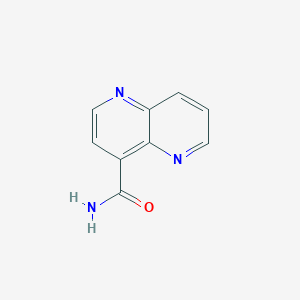
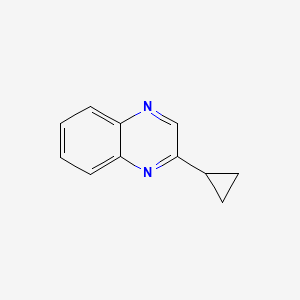
![1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride](/img/structure/B11915076.png)
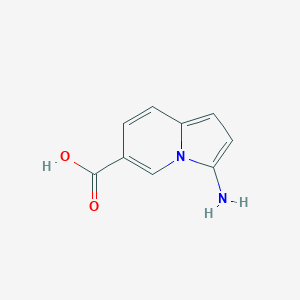
![7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B11915090.png)
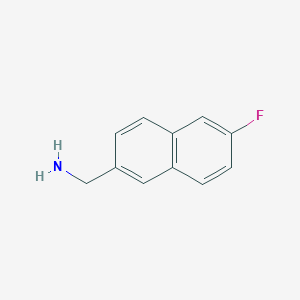
![6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11915114.png)
